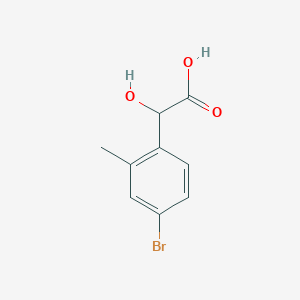

4-Bromo-2-methylmandelic Acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO3 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

2-(4-bromo-2-methylphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H9BrO3/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |

InChI Key |

PWDKVSGMPNWBTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Methylmandelic Acid

Strategies for Carbon-Carbon Bond Construction at the α-Position

Cyanohydrin-Based Approaches from Substituted Benzaldehydes

A prevalent and traditional method for synthesizing mandelic acids involves the formation of a cyanohydrin intermediate from the corresponding benzaldehyde (B42025). scribd.comorgsyn.org This process typically involves the nucleophilic addition of a cyanide ion to the carbonyl group of the aldehyde.

The synthesis begins with a substituted benzaldehyde, in this case, 4-bromo-2-methylbenzaldehyde (B1282862). This aldehyde is reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), often in the presence of a bisulfite addition product to facilitate the reaction. orgsyn.org The resulting intermediate is a mandelonitrile, specifically 4-bromo-2-methylmandelonitrile. Subsequent acid-catalyzed hydrolysis of the nitrile group converts it into a carboxylic acid, yielding the final product, 4-bromo-2-methylmandelic acid. scribd.com The use of enzymes, such as hydroxynitrile lyases, can offer an enantioselective route to chiral cyanohydrins, which can then be hydrolyzed to the corresponding optically active mandelic acid derivatives. rsc.orggoogle.com

A general representation of this two-step process is as follows:

Cyanohydrin Formation: 4-bromo-2-methylbenzaldehyde + NaCN → 4-bromo-2-methylmandelonitrile

Hydrolysis: 4-bromo-2-methylmandelonitrile + H₃O⁺ → this compound

This method's success is contingent on the availability and stability of the starting substituted benzaldehyde.

Dichlorocarbene (B158193) Addition Pathways to Aromatic Aldehydes

An alternative pathway to mandelic acids involves the reaction of an aromatic aldehyde with dichlorocarbene (:CCl₂). google.com This reactive intermediate can be generated in situ from chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide. The dichlorocarbene then adds to the carbonyl carbon of the aldehyde. Subsequent hydrolysis of the resulting adduct under acidic conditions leads to the formation of the mandelic acid. google.com

For the synthesis of this compound, the starting material would again be 4-bromo-2-methylbenzaldehyde. The reaction proceeds as follows:

Dichlorocarbene Generation: CHCl₃ + NaOH → :CCl₂ + NaCl + H₂O

Addition and Hydrolysis: 4-bromo-2-methylbenzaldehyde + :CCl₂ → Intermediate → this compound

Phase transfer catalysts, such as triethylbenzylammonium chloride (TEBA) or tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction between the aqueous and organic phases, often leading to improved yields and shorter reaction times. researchgate.net The use of ultrasound has also been shown to promote this reaction. researchgate.net One-pot synthesis methods based on this pathway have been developed for DL-mandelic acid. google.com

Regioselective Oxidation of Substituted Acetophenones to Mandelic Acid Derivatives

Another synthetic strategy involves the oxidation of a substituted acetophenone. While direct oxidation of the methyl ketone to a carboxylic acid is a common transformation, specific conditions can be employed to achieve oxidation to the α-hydroxy acid. The oxidation of mandelic acid derivatives themselves has been studied, with the potential for selective formation of either benzaldehyde or benzoic acid derivatives depending on the reaction conditions and substituents. researchgate.net This suggests that careful control of the oxidant and reaction parameters is crucial. While less direct for producing mandelic acids from acetophenones, this highlights the importance of oxidation chemistry in this area.

Organometallic Additions to α-Ketoesters or Aldehydes

Organometallic reagents can be utilized to construct the carbon skeleton of mandelic acid derivatives. One such approach is the enantioselective addition of organozinc compounds, like dimethylzinc, to α-ketoesters. thieme-connect.comthieme-connect.de This reaction can be catalyzed by chiral ligands derived from mandelic acid itself, leading to chiral α-hydroxy esters which can then be hydrolyzed to the corresponding mandelic acids. thieme-connect.comthieme-connect.de While this method is effective for adding a methyl group to the α-carbon, adapting it for the direct synthesis of this compound would require starting with an appropriately substituted α-ketoester, such as ethyl 4-bromo-2-methylbenzoylformate.

Introduction and Functionalization of Halogen and Methyl Substituents on the Aromatic Ring

The introduction of the bromo and methyl groups onto the mandelic acid aromatic ring can be achieved either by starting with a pre-substituted precursor or by functionalizing the aromatic ring of mandelic acid or a synthetic intermediate.

Directed Aromatic Halogenation Methodologies

For the synthesis of this compound, a key step can be the selective bromination of 2-methylmandelic acid. Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto aromatic rings. acs.org Palladium-catalyzed C-H activation, for instance, has been used for the iodination of mandelic acid derivatives. acs.org

A more direct approach for bromination involves the use of N-bromosuccinimide (NBS) as a brominating agent. nsf.govorganic-chemistry.org The regioselectivity of this electrophilic aromatic substitution can be influenced by the directing effects of the existing substituents on the ring. In the case of 2-methylmandelic acid, the methyl group is an ortho-, para-director, and the α-hydroxyacetic acid group is a meta-director. The outcome of the bromination would depend on the interplay of these directing effects and the reaction conditions. Recent studies have shown that mandelic acid itself can catalyze the regioselective aromatic bromination with NBS under aqueous conditions. nsf.govorganic-chemistry.org This suggests a potential for autocatalysis or directed halogenation in the synthesis of brominated mandelic acid derivatives.

The table below summarizes some of the key synthetic strategies discussed:

| Synthetic Strategy | Starting Material | Key Reagents/Steps | Intermediate(s) | Final Product |

| Cyanohydrin Approach | 4-Bromo-2-methylbenzaldehyde | 1. NaCN or KCN2. H₃O⁺ hydrolysis | 4-Bromo-2-methylmandelonitrile | This compound |

| Dichlorocarbene Addition | 4-Bromo-2-methylbenzaldehyde | CHCl₃, NaOH | Dichlorocarbene adduct | This compound |

| Directed Halogenation | 2-Methylmandelic Acid | NBS, Catalyst (e.g., Mandelic Acid) | --- | This compound |

| Organometallic Addition | Ethyl 4-bromo-2-methylbenzoylformate | Dimethylzinc, Chiral Ligand | Chiral α-hydroxy ester | This compound (after hydrolysis) |

Strategies for Methyl Group Incorporation

The primary and most direct strategy for the synthesis of this compound involves the use of a starting material that already contains the desired methyl and bromo substituents on the aromatic ring. The key precursor for this approach is 4-Bromo-2-methylbenzaldehyde. By starting with this substituted benzaldehyde, the challenge of selectively introducing the methyl group onto the brominated aromatic ring at a later stage is circumvented.

Once the 4-Bromo-2-methylbenzaldehyde is obtained, the transformation to the corresponding mandelic acid can be achieved through established synthetic routes. One of the most common methods is the cyanohydrin route. rsc.org This process involves two main steps:

Formation of the Cyanohydrin: The aldehyde group of 4-Bromo-2-methylbenzaldehyde reacts with a cyanide source, typically sodium cyanide, to form the corresponding cyanohydrin, 2-(4-bromo-2-methylphenyl)-2-hydroxyacetonitrile.

Hydrolysis: The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid functionality, resulting in the final product, this compound.

This precursor-based strategy is the most prevalent as it leverages commercially available or readily synthesizable substituted benzaldehydes to construct the mandelic acid framework.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The successful and economic production of this compound on a larger scale hinges on the careful optimization of reaction conditions to maximize yield and minimize side products. Research into the synthesis of substituted mandelic acids, including 4-bromo and 4-methyl derivatives, has shown that yields can be highly variable, indicating a significant need for process optimization. rsc.org While specific optimization data for this compound is not extensively published, general principles can be applied based on analogous transformations.

Key parameters that require systematic investigation for yield optimization include the choice of reagents, solvents, catalysts, temperature, and reaction time. For instance, in palladium-catalyzed reactions used for synthesizing precursors, the combination of the base and the palladium catalyst is critical. researchgate.net Similarly, the concentration of the reaction mixture can have a major effect on the yield, with some reactions benefiting from higher concentrations or even solvent-free conditions. acs.org

Design of Experiment (DoE) approaches have been utilized to explore the parameter space for the synthesis of similar compounds like 4-bromomandelic acid, although results have sometimes been inconclusive, highlighting the complexity of these reaction systems. rsc.org The goal is to find a robust set of conditions that consistently provides high yields and purity, making the process viable for industrial scale-up.

Table 1: Key Parameters for Optimization in Mandelic Acid Synthesis

| Parameter | Factors to Consider | Potential Impact on Yield and Scalability |

| Starting Material | Purity of 4-Bromo-2-methylbenzaldehyde. | Impurities can lead to side reactions and lower yields. |

| Cyanide Source | Sodium cyanide (NaCN), potassium cyanide (KCN), trimethylsilyl (B98337) cyanide (TMSCN). | Affects reactivity, safety protocols, and work-up procedures. |

| Solvent | Ethereal solvents (e.g., diethyl ether), water, or two-phase systems. rsc.org | Influences solubility of reactants and intermediates, reaction rate, and phase transfer catalysis. |

| Temperature | Typically low temperatures (e.g., ice-water bath) for cyanohydrin formation. rsc.org | Controls reaction rate and selectivity; helps to prevent side reactions. |

| Catalyst | Phase-transfer catalysts (e.g., benzyltrimethylammonium (B79724) chloride) for two-phase reactions. rsc.org | Enhances reaction rates in heterogeneous mixtures, improving efficiency. |

| Hydrolysis Conditions | Strong acids (e.g., HCl) or bases (e.g., NaOH), followed by acidification. rsc.org | Determines the rate of conversion of the nitrile to the carboxylic acid and can influence the final product's purity. |

| Reaction Time | Monitoring reaction progress using techniques like TLC or HPLC. | Insufficient time leads to incomplete conversion, while excessive time may promote decomposition or side product formation. scielo.br |

| Work-up Procedure | Extraction, acidification, and crystallization solvents. rsc.org | Crucial for isolating the pure product and maximizing the isolated yield. |

Exploration of Sustainable and Green Chemistry Protocols in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, research is shifting towards greener synthetic routes for mandelic acids and their derivatives. dokumen.pub The traditional cyanohydrin route, while effective, utilizes highly toxic sodium cyanide, posing significant safety and environmental risks. rsc.org This has prompted the exploration of alternative, more benign methodologies.

A key focus of green chemistry is the replacement of hazardous reagents and solvents. dokumen.pub For instance, the development of biocatalytic methods represents a significant advancement. Engineered microorganisms, such as strains of E. coli, have been developed to produce mandelic acid from renewable feedstocks like glucose. rsc.orgresearchgate.net This approach avoids harsh chemical reagents and operates under mild conditions. While not yet specific to this compound, this technology provides a blueprint for future sustainable production of substituted mandelic acids.

Another avenue of green chemistry involves enhancing the efficiency of chemical syntheses. This includes developing one-pot reactions that reduce the number of steps and minimize waste. The use of greener solvents, such as acetonitrile (B52724), in place of more hazardous options like dichloromethane (B109758) or benzene (B151609), has been shown to be effective in related syntheses without compromising yield. scielo.br Furthermore, the use of recyclable heterogeneous catalysts can simplify product purification and reduce waste streams. dokumen.pub

The principles of atom economy are also central to green synthesis, encouraging reaction designs where the maximum number of atoms from the reactants are incorporated into the final product.

Table 2: Green Chemistry Approaches in Mandelic Acid Synthesis

| Green Chemistry Principle | Application in Mandelic Acid Synthesis | Example/Potential Application |

| Use of Renewable Feedstocks | Biosynthesis from sugars instead of petroleum-based precursors. | Production of mandelic acid from glucose using engineered E. coli. rsc.orgresearchgate.net |

| Safer Solvents & Reagents | Replacing toxic solvents and reagents with more benign alternatives. | Using acetonitrile instead of benzene; scielo.br developing cyanide-free synthetic routes. rsc.org |

| Catalysis | Employing reusable catalysts and biocatalysts to improve efficiency and reduce waste. | Use of enzymes (ketoreductases, lipases) for stereoselective synthesis; researchgate.netresearchgate.net recyclable heterogeneous catalysts. dokumen.pub |

| Process Intensification | Using one-pot reactions or alternative energy sources to reduce steps and energy consumption. | Microwave-assisted synthesis to accelerate reaction times; researchgate.netuchicago.edu development of one-pot, atom-economical methods. |

| Atom Economy | Designing syntheses that maximize the incorporation of reactant atoms into the final product. | Exploring addition reactions that minimize the formation of by-products. |

The ongoing development of these green protocols promises to make the synthesis of this compound and other valuable chemical intermediates more sustainable and environmentally responsible.

Stereochemical Investigations and Enantiomeric Resolution of 4 Bromo 2 Methylmandelic Acid

Analysis of the Chiral Center and Potential for Enantiomerism and Diastereomerism

4-Bromo-2-methylmandelic acid possesses a single stereocenter at the alpha-carbon (the carbon atom bonded to the carboxyl, hydroxyl, phenyl, and hydrogen groups). The presence of four different substituents attached to this carbon atom makes it a chiral center, and thus the molecule is chiral and can exist as a pair of enantiomers, (R)- and (S)-4-Bromo-2-methylmandelic acid. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties except for their interaction with plane-polarized light (optical rotation) and other chiral entities.

The molecule itself does not have any other stereocenters, so it does not exhibit diastereomerism on its own. However, diastereomers can be formed when the racemic mixture of this compound is reacted with a single enantiomer of another chiral compound, such as a chiral base or acid. This formation of diastereomeric pairs is a cornerstone of classical resolution techniques.

Advanced Chiral Resolution Techniques for Racemic Mixtures

The separation of the racemic mixture of this compound into its pure enantiomers is a critical step for many potential applications. Several advanced techniques are available for this purpose.

Diastereomeric Salt Formation with Chiral Bases or Acids

One of the most established methods for resolving racemic acids is through the formation of diastereomeric salts using a chiral resolving agent. google.com A racemic mixture of this compound would be reacted with an enantiomerically pure chiral base (e.g., (R)- or (S)-1-phenylethanamine, brucine, or ephedrine) to form a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and crystal structure. google.com This difference in solubility allows for their separation by fractional crystallization. Once a diastereomerically pure salt is isolated, the chiral auxiliary can be removed by treatment with an achiral acid or base to yield the enantiomerically pure this compound. The choice of resolving agent and solvent system is crucial for achieving efficient separation and high yields. researchgate.net For instance, in the resolution of various halogenated mandelic acids, levetiracetam (B1674943) has been used as a resolving agent, selectively co-crystallizing with one enantiomer. nih.gov

Enzymatic Kinetic Resolution via Stereoselective Transformations (e.g., Lipase-catalyzed transesterification)

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. Lipases are commonly used enzymes for the resolution of racemic carboxylic acids and their esters. In a typical approach, the racemic this compound would be subjected to an esterification or transesterification reaction catalyzed by a lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia) in an organic solvent.

The enzyme stereoselectively catalyzes the reaction of one enantiomer at a much higher rate than the other. For example, in a transesterification reaction with an acyl donor like vinyl acetate (B1210297), one enantiomer (e.g., the R-enantiomer) would be converted to its corresponding ester, while the other enantiomer (the S-enantiomer) remains largely unreacted as the acid. The resulting mixture of the ester and the unreacted acid can then be easily separated by conventional methods like extraction or chromatography. A study on the resolution of 4-bromomandelic acid using lipase-catalyzed transesterification with vinyl acetate achieved a high conversion rate and enantiomeric excess, demonstrating the potential of this method for similar compounds.

Chromatographic Enantioseparation Methodologies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer versatile and efficient methods for both analytical and preparative scale enantioseparation.

HPLC using a chiral stationary phase (CSP) is a widely used method for separating enantiomers. The CSP creates a chiral environment in the column, leading to differential interactions with the two enantiomers of the analyte. This results in different retention times for the (R)- and (S)-enantiomers, allowing for their separation.

For mandelic acid and its derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) have proven to be very effective. The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the stationary phase. In a study on various mandelic acid derivatives, a Chiralpak AD-3 column was successfully used for their enantioseparation via supercritical fluid chromatography, a technique closely related to HPLC. nih.gov

Table 1: Potential HPLC-CSP Conditions for the Enantioseparation of this compound (based on analogous compounds)

| Parameter | Potential Condition | Rationale for Selection |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) | Proven efficacy for a wide range of mandelic acid derivatives. |

| Mobile Phase | Hexane/Isopropanol with a small amount of acidic modifier (e.g., trifluoroacetic acid) | Common mobile phase for normal-phase chiral HPLC, offering good selectivity. The acidic modifier improves peak shape for acidic analytes. |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | The aromatic ring in the molecule allows for strong UV absorbance. |

This table presents hypothetical conditions based on established methods for similar compounds.

An alternative to using a CSP is to employ a conventional achiral stationary phase (like C18) and add a chiral selector to the mobile phase. Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are common chiral mobile phase additives. researchgate.net

In this method, the enantiomers of this compound would form transient diastereomeric inclusion complexes with the cyclodextrin (B1172386) in the mobile phase. The different stability constants of these complexes for the (R)- and (S)-enantiomers lead to their separation on the achiral column. The concentration of the chiral additive and the composition of the mobile phase are critical parameters that need to be optimized for successful resolution. This method has been successfully applied to the enantioseparation of several mandelic acid derivatives, including 4-bromomandelic acid. researchgate.net

Table 2: Research Findings on the Enantioseparation of Halogenated Mandelic Acids using HPLC with Chiral Mobile Phase Additives

| Compound | Chiral Mobile Phase Additive | Stationary Phase | Result | Reference |

| 4-Bromomandelic Acid | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | C18 | Successful enantioseparation achieved. | researchgate.net |

| 4-Chloromandelic Acid | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | C18 | Successful enantioseparation achieved. | researchgate.net |

| 3-Chloromandelic Acid | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | C18 | Successful enantioseparation achieved. | researchgate.net |

This table is based on published data for analogous compounds to illustrate the applicability of the technique.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the enantioseparation of chiral compounds, including derivatives of mandelic acid. The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small percentage of an organic solvent, allows for fast and efficient separations with reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC).

A study on the enantiomeric separation of six mandelic acid derivatives, including the closely related 4-bromomandelic acid, was conducted using a Chiralpak AD-3 column with SFC. nih.gov The research investigated the influence of various parameters on the separation efficiency.

Key Findings from the Study on Mandelic Acid Derivatives:

Modifier Effects : For a given modifier (methanol, ethanol (B145695), or isopropanol), increasing its volume ratio in the mobile phase led to a gradual decrease in the retention factor, separation factor, and resolution. When comparing different alcohol modifiers at the same volume ratio, the retention factor generally increased in the order of methanol (B129727) < ethanol < isopropanol. nih.gov

Temperature and Pressure : The separation factor and resolution were observed to decrease as the column temperature increased. Conversely, an increase in backpressure resulted in a decrease in the retention factor. nih.gov

Comparison with HPLC : Under identical chiral column conditions, the SFC method demonstrated faster and more efficient separation with superior enantioselectivity compared to HPLC. nih.gov

These findings suggest that for this compound, an optimized SFC method would likely involve a polysaccharide-based chiral stationary phase and a mobile phase consisting of supercritical CO2 with an alcohol modifier. The specific conditions, such as the type and percentage of modifier, temperature, and backpressure, would need to be fine-tuned to achieve optimal resolution of its enantiomers.

Table 1: Illustrative SFC Parameters for Chiral Separation of Mandelic Acid Analogs

| Parameter | Condition | Effect on Separation of Mandelic Acid Analogs |

| Chiral Stationary Phase | Chiralpak AD-3 | Provides the chiral environment for enantiomeric recognition. |

| Mobile Phase | Supercritical CO₂ with alcohol modifier (e.g., Methanol, Ethanol) | Modifier type and concentration significantly impact retention and resolution. nih.gov |

| Temperature | Varied (e.g., 25-40 °C) | Higher temperatures generally decrease resolution. nih.gov |

| Backpressure | Varied (e.g., 100-200 bar) | Higher backpressure can decrease retention time. nih.gov |

| Additive | e.g., Trifluoroacetic acid | Can improve peak shape and separation efficiency. nih.gov |

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has been successfully applied to the chiral separation of various compounds, including mandelic acid derivatives. In HSCCC, a chiral selector is added to the two-phase solvent system to facilitate enantiomeric recognition.

For the separation of aromatic carboxylic acids, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been employed as a chiral selector in the two-phase solvent system of HSCCC, demonstrating strong chiral recognition capabilities. researchgate.net This approach avoids the complexities associated with solid stationary phases, such as irreversible adsorption. While specific studies on this compound using HSCCC are not prevalent, the successful application of this technique to other mandelic acid derivatives indicates its potential for the enantiomeric resolution of the title compound.

The process would involve the selection of a suitable two-phase solvent system and an appropriate chiral selector that exhibits differential partitioning with the enantiomers of this compound. The efficiency of the separation would depend on factors such as the concentration of the chiral selector, the rotational speed of the centrifuge, and the flow rate of the mobile phase.

Enantiospecific Co-crystallization Strategies

Enantiospecific co-crystallization is a powerful method for chiral resolution, where a chiral co-former selectively crystallizes with one enantiomer of a racemic compound, leaving the other enantiomer enriched in the solution. This technique has been successfully applied to the resolution of halogenated mandelic acids.

A notable study demonstrated the resolution of several halogenated mandelic acids, including 4-bromomandelic acid, using the chiral pharmaceutical compound levetiracetam (LEV) as a resolving agent. nih.govmdpi.com The research found that LEV selectively co-crystallized with the (S)-enantiomers of 2-chloro-, 3-chloro-, 4-chloro-, and 4-bromomandelic acid. nih.govmdpi.com This enantiospecificity is driven by the formation of a more stable co-crystal lattice between the resolving agent and one of the enantiomers.

Key Findings from the Co-crystallization Study of Halogenated Mandelic Acids:

Selective Recognition : Levetiracetam showed a clear preference for the (S)-enantiomers of several halogenated mandelic acids, including 4-bromomandelic acid. nih.govmdpi.com

Influence of Substituents : The position and type of the halogen substituent on the mandelic acid structure were found to significantly affect the efficiency of the co-crystal resolution, indicating that the molecular interactions governing the co-crystal formation are highly specific. nih.govmdpi.com

This strategy could be directly applicable to the resolution of racemic this compound. By selecting an appropriate chiral co-former, it would be possible to induce the crystallization of one enantiomer, thereby achieving efficient chiral separation. The success of this approach would depend on identifying a co-former that forms a stable, enantiospecific co-crystal with either the (R)- or (S)-enantiomer of this compound.

Determination of Absolute Configuration

Once the enantiomers of this compound are resolved, determining their absolute configuration (i.e., assigning them as either R or S) is a crucial next step. A combination of chemical derivatization and spectroscopic methods is typically employed for this purpose.

Chemical Derivatization with Chiral Auxiliaries (e.g., O-methylmandelic acid derivatization and NMR analysis)

A well-established method for determining the absolute configuration of chiral alcohols and carboxylic acids involves derivatization with a chiral auxiliary followed by Nuclear Magnetic Resonance (NMR) analysis. For a chiral carboxylic acid like this compound, it would first be converted to its corresponding alcohol or ester, which can then be derivatized. A common chiral derivatizing agent is O-methylmandelic acid itself, or other similar reagents. acs.org

The principle of this method relies on the formation of diastereomers when the enantiopure chiral auxiliary reacts with the enantiomers of the target compound. These diastereomers have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of specific protons in the NMR spectra of the two diastereomers, the absolute configuration of the original enantiomers can be deduced based on established empirical models. researchgate.nethebmu.edu.cn An in-tube derivatization method using polymer-supported coupling agents can streamline this process, allowing for rapid NMR analysis with small amounts of the chiral compound without the need for purification of the derivatives. nih.gov

Spectroscopic Approaches for Stereochemical Assignment (e.g., Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Vacuum-Ultraviolet Circular Dichroism (VUVCD))

Chiroptical spectroscopic techniques are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. By comparing the experimentally measured VCD spectrum of an enantiomer of this compound with the spectrum predicted by quantum chemical calculations for a known configuration (R or S), the absolute configuration can be unambiguously assigned. VCD has been effectively used to determine the absolute configuration of various chiral molecules, including those with multiple stereocenters.

Electronic Circular Dichroism (ECD) : ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light corresponding to electronic transitions. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the chiral molecule. Similar to VCD, the experimental ECD spectrum of an enantiomer of this compound can be compared with theoretically calculated spectra to determine its absolute configuration. ECD is particularly useful for molecules containing chromophores, such as the phenyl ring in the target compound.

Vacuum-Ultraviolet Circular Dichroism (VUVCD) : VUVCD extends the measurement of circular dichroism into the vacuum-ultraviolet region (typically below 200 nm). This region often contains intense electronic transitions that can provide crucial information for the assignment of absolute configuration, especially for molecules that may have weak or ambiguous ECD signals at longer wavelengths.

Single-Crystal X-ray Diffraction of Enantiopure Compounds or Their Derivatives

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction (SCXRD). mdpi.com This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule.

To apply this method to this compound, a high-quality single crystal of one of its pure enantiomers, or a suitable crystalline derivative, must be grown. The presence of the heavy bromine atom in the molecule is advantageous for this technique, as it facilitates the determination of the absolute configuration through the anomalous dispersion effect. The analysis of the diffraction data allows for the unambiguous assignment of the R or S configuration to the chiral center of the molecule within the crystal lattice. researchgate.net While a powerful tool, the main challenge of this method often lies in obtaining single crystals of sufficient quality for diffraction analysis.

Reactivity and Derivatization Studies of 4 Bromo 2 Methylmandelic Acid

Functional Group Transformations and Synthetic Utility

4-Bromo-2-methylmandelic acid possesses three primary sites for chemical modification: the carboxylic acid group, the α-hydroxyl group, and the aromatic bromine atom. This trifecta of reactive centers makes it a versatile building block for a variety of organic transformations.

Carboxylic Acid Reactivity (e.g., Esterification, Amidation, Reduction to Aldehydes or Alcohols)

The carboxylic acid moiety of this compound undergoes typical reactions characteristic of this functional group.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. smolecule.com For instance, the esterification of mandelic acid derivatives can be achieved by refluxing with an alcohol and a catalytic amount of a strong acid. rsc.org A variety of esterification methods are available, including chemoselective esterification catalyzed by salicylaldehyde. rsc.org

Amidation: The carboxylic acid can also be transformed into an amide. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine.

Reduction to Aldehydes or Alcohols: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.comchemistrysteps.com It is important to note that milder reducing agents such as sodium borohydride (B1222165) are generally ineffective for the reduction of carboxylic acids. chemistrysteps.com The reduction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. chemistrysteps.com

Table 1: Reactivity of the Carboxylic Acid Group

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

Hydroxyl Group Reactivity (e.g., Etherification, Acylation, Oxidation to Ketones)

The α-hydroxyl group of this compound offers another site for synthetic modifications.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide.

Acylation: Acylation of the hydroxyl group to form an ester is a common transformation. This can be accomplished using an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Oxidation to Ketones: Oxidation of the secondary alcohol functionality in mandelic acid derivatives can lead to the corresponding α-keto acid. However, under certain oxidative conditions, decarbonylation can occur. For example, treatment of α-methoxyphenylacetic acid with acetic anhydride and sulfuric acid leads to the loss of carbon monoxide. journals.co.za

Aromatic Halogen Reactivity: Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom on the aromatic ring is a key functional group that allows for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: While specific examples for this compound are not prevalent in the searched literature, the Suzuki reaction is a powerful method for coupling aryl halides with boronic acids. This reaction would allow for the introduction of a wide range of aryl or vinyl substituents at the 4-position of the benzene (B151609) ring.

Sonogashira Coupling: The Sonogashira coupling enables the reaction of aryl halides with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is highly effective for aryl bromides and iodides. rsc.org It has been successfully employed in the synthesis of various complex molecules, including mGlu5 antagonists. researchgate.net The reaction conditions can be mild, and even copper-free versions have been developed. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. beilstein-journals.org This reaction provides a direct method for the alkenylation of the aromatic ring. While traditionally using homogeneous catalysts, heterogeneous systems with supported palladium have also been developed. beilstein-journals.org

Table 2: Cross-Coupling Reactions of the Aromatic Bromine

| Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Pd Catalyst, Base | Aryl/Vinyl Substituted Mandelic Acid |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Alkynyl Substituted Mandelic Acid |

| Heck | Alkene | Pd Catalyst, Base | Alkenyl Substituted Mandelic Acid |

Reactions Involving the Alpha-Carbon Stereocenter (e.g., Epimerization, Nucleophilic Substitution)

The stereocenter at the α-carbon is a crucial feature of this compound, and its integrity or inversion is a key consideration in synthetic design.

Epimerization: The potential for epimerization, or the inversion of the stereocenter, exists, particularly under conditions that might facilitate the formation of a transient enolate or a related planar intermediate. One study noted the potential for epimerization of a related bromo compound. umich.edu

Nucleophilic Substitution: While direct nucleophilic substitution at the α-carbon of the carboxylic acid is not typical, transformations of the hydroxyl group can proceed with either retention or inversion of configuration. For example, a solvent-dependent stereodivergent transformation of a bromo derivative has been reported, where reaction in toluene (B28343) resulted in inversion, and reaction in methanol (B129727) led to retention of configuration. researchgate.netbeilstein-journals.org

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure forms of mandelic acid derivatives are valuable chiral building blocks for the synthesis of complex, biologically active molecules. researchgate.netnih.gov Their utility stems from the defined stereochemistry at the α-carbon, which can be transferred to the target molecule.

For instance, mandelic acid derivatives serve as starting materials or key intermediates in the synthesis of chiral drugs. researchgate.netnih.gov They have been used in the synthesis of optically active metabolites of carcinogenic compounds. umich.edu Furthermore, derivatives like O-methylmandelic acid are employed to determine the absolute configuration of other chiral molecules. mdpi.comnih.gov

Exploration as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Beyond their role as chiral building blocks, mandelic acid derivatives have been explored as chiral auxiliaries and ligands in asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction.

While direct applications of this compound as a chiral auxiliary or ligand are not extensively documented in the provided search results, the broader class of mandelic acids and their derivatives are known to be effective in this capacity. For example, O-methylmandelic acid is a well-established chiral auxiliary for determining the absolute configuration of alcohols and amines. nih.gov The principle relies on the formation of diastereomeric esters or amides that can be distinguished by spectroscopic methods, such as NMR.

The potential for this compound to be used in this context is significant. The bromo-substituent offers a handle for further functionalization, potentially allowing for its incorporation into more complex ligand scaffolds for asymmetric metal catalysis.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 4-Bromo-2-methylmandelic acid, providing precise information about the atomic framework.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In 4'-Bromo-2'-methylacetanilide, the carbon signals are assigned to their respective positions in the molecule. chemicalbook.com For 4-Bromo-2-methylaniline, the ¹³C NMR spectrum is also available. chemicalbook.com The analysis of (R)-Ethyl-4-bromomandelate by ¹³C NMR shows distinct chemical shifts for the carbonyl carbon, the carbon bearing the hydroxyl group, and the aromatic carbons, which would be analogous for this compound. amazonaws.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, confirming the complete and unambiguous assignment of the molecular structure. acs.org These techniques would definitively link the proton and carbon signals for this compound, solidifying its structural assignment.

Table 1: Representative NMR Data for Related Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

|---|---|---|---|

| (R)-Ethyl-4-bromomandelate | 1.22 (t, 3H), 3.61 (s, 2H), 4.14-4.28 (m, 2H), 5.11 (s, 1H), 7.29-7.34 (m, 2H), 7.45-7.49 (m, 2H) | 13.96, 62.43, 72.17, 122.36, 128.16, 131.60, 137.33, 173.15 | amazonaws.com |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass of this compound, which in turn confirms its elemental composition. Techniques like electrospray ionization (ESI) are commonly employed. mdpi.com For example, HRMS analysis of a related compound yielded a found mass that was in close agreement with the calculated exact mass, confirming its molecular formula. amazonaws.com The fragmentation patterns observed in the mass spectrum provide further structural verification by showing the characteristic loss of specific functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.

IR Spectroscopy would reveal a broad absorption band for the hydroxyl (-OH) group of the carboxylic acid, a sharp peak for the carbonyl (C=O) group, and characteristic absorptions for the C-Br bond and the aromatic ring. For instance, the IR spectrum of (R)-Ethyl-4-bromomandelate shows absorptions at 3514 cm⁻¹ (O-H stretch) and 1732 cm⁻¹ (C=O stretch). amazonaws.com

Table 2: Characteristic IR Absorptions for Related Mandelic Acid Derivatives

| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Reference |

|---|---|---|---|

| (R)-Ethyl-4-bromomandelate | 3514 | 1732 | amazonaws.com |

Optical Rotation and Chiroptical Spectroscopy for Enantiopurity and Stereochemical Assignment

As a chiral molecule, the stereochemistry of this compound is of paramount importance. Optical rotation measurements using a polarimeter determine the direction and magnitude of rotation of plane-polarized light, which is a characteristic property of each enantiomer. amazonaws.com For instance, the specific rotation of bromoallene derivatives was measured to distinguish between enantiomers. mdpi.com Chiroptical techniques like Circular Dichroism (CD) provide more detailed information about the stereochemical environment and can be used to assign the absolute configuration of the chiral center.

Chromatographic Methods for Purity Assessment and Quantitative Analysis of Enantiomeric Excess (e.g., Chiral GC, Chiral HPLC)

Chromatographic methods are indispensable for assessing the purity and determining the enantiomeric excess (ee) of this compound.

Chiral Gas Chromatography (GC) can be used for the enantioseparation of volatile derivatives of mandelic acids. mdpi.com Derivatization is often necessary to increase the volatility of the analyte for GC analysis. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the direct separation of enantiomers of mandelic acid derivatives. acs.orgnih.gov This can be achieved using a chiral stationary phase or by adding a chiral selector to the mobile phase. nih.govscielo.br For example, various mandelic acid derivatives, including 4-bromomandelic acid, have been successfully enantioseparated using HPLC with cyclodextrin-based chiral mobile phase additives. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Thermal analysis techniques provide crucial information about the physical properties of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.

Differential Scanning Calorimetry (DSC) is used to determine the melting point, enthalpy of fusion, and to study phase transitions, including polymorphism. datapdf.comcore.ac.uk DSC analysis has been used to characterize various mandelic acid derivatives and their salts. datapdf.comresearchgate.net

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a key technique for characterizing the solid-state properties of this compound. It provides a unique fingerprint for a specific crystalline form, making it essential for studying polymorphism—the ability of a compound to exist in multiple crystal structures. datapdf.com Different polymorphs can exhibit distinct physical properties. PXRD has been utilized to identify the solid phases of various mandelic acid derivatives. datapdf.comrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-Ethyl-4-bromomandelate |

| 4'-Bromo-2'-methylacetanilide |

| 4-Bromo-2-methylanisole |

| 4-Bromo-2-methylaniline |

| Methyl 4-bromobenzoate |

| 4-Bromo-2-methylbenzoic acid |

Computational and Theoretical Investigations of 4 Bromo 2 Methylmandelic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of 4-Bromo-2-methylmandelic acid. These calculations provide detailed information about the molecule's electronic structure, preferred three-dimensional arrangement of atoms (molecular geometry), and its energetic landscape.

DFT and ab initio calculations have been employed to optimize the geometry of molecules and to study their electronic structures. nih.gov For instance, methods like B3LYP with basis sets such as 6-31G(d) are commonly used for geometry optimization. mdpi.com This process determines the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

The electronic structure, which describes the distribution and energy of electrons within the molecule, can also be thoroughly investigated. These calculations reveal important parameters like molecular orbital energies, electron density distribution, and electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Rotational Barriers

The flexibility of the single bonds in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation around these bonds.

Computational methods are used to systematically explore the potential energy surface of the molecule as a function of specific dihedral angles. This analysis helps in understanding which spatial arrangements are energetically favored. For example, in similar molecules, conformational searches using force fields like MMFF94 can generate a set of possible conformations within a certain energy window. nih.gov These conformers can then be further optimized using higher-level quantum chemical methods to obtain more accurate energies and geometries. nih.gov The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for interpreting experimental data that represents an average over all populated conformations. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, ECD spectra)

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.

Electronic Circular Dichroism (ECD) Spectra: For chiral molecules like this compound, the prediction of ECD spectra is a powerful tool for determining the absolute configuration. Time-dependent DFT (TD-DFT) is a widely used method for calculating the ECD spectrum. mdpi.comnih.gov The process involves first performing a conformational analysis to identify all significant conformers. Then, for each conformer, the excitation energies and rotatory strengths are calculated using TD-DFT. The final ECD spectrum is obtained by a Boltzmann-weighted average of the spectra of the individual conformers. mdpi.comnih.gov By comparing the calculated ECD spectrum with the experimentally measured one, the absolute stereochemistry of the chiral center can be unambiguously assigned. nih.govresearchgate.net

Mechanistic Studies of Synthetic Reactions and Transformations (e.g., Transition State Analysis, Reaction Pathways)

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. For the synthesis and transformations involving this compound, theoretical studies can elucidate the reaction pathways and identify the transition states.

While specific mechanistic studies on this compound were not found, the general approach involves using quantum chemical methods to map out the potential energy surface of a reaction. This allows for the location of transition state structures, which are the energy maxima along the reaction coordinate. By analyzing the geometry and energy of the transition state, valuable insights into the factors that control the reaction rate and selectivity can be obtained. acs.org For example, in the Baeyer-Villiger oxidation, stereoelectronic effects in the transition state are crucial for determining the reaction outcome. vu.lt Similarly, understanding the mechanism of reactions like the pinacol (B44631) rearrangement involves proposing and computationally evaluating different mechanistic pathways. osti.gov

Molecular Dynamics Simulations for Solution-State Behavior and Intermolecular Interactions (e.g., Host-Guest Inclusion)

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules in solution and their interactions with other molecules over time.

MD simulations can be used to explore the conformational landscape of this compound in different solvents, providing insights into how the solvent affects its structure and flexibility. These simulations can also model intermolecular interactions, such as the formation of dimers or aggregates in solution.

A particularly relevant application is the study of host-guest inclusion complexes. While no direct simulations of this compound were found, the principles of such studies are applicable. For instance, MD simulations can be used to investigate how a molecule like this compound might bind to a host molecule, such as a cyclodextrin (B1172386). nih.gov These simulations can reveal the preferred binding orientation, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, CH/π interactions) that stabilize the complex, and the thermodynamics of the binding process. nih.govresearchgate.net Such studies are crucial for understanding chiral recognition phenomena and designing systems for enantioselective separations. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Chiral Building Block for the Synthesis of Optically Active Compounds

4-Bromo-2-methylmandelic acid, as a member of the halogenated mandelic acid family, is a significant chiral building block. Optically pure mandelic acid derivatives are crucial starting materials or key intermediates in the synthesis of chiral drugs. researchgate.netnih.gov The primary application in this context is its use as a chiral resolving agent, where it can separate racemic mixtures into their individual enantiomers through the formation of diastereomeric salts.

Several studies and patents have demonstrated the efficacy of 4-bromomandelic acid in this role. It has been successfully employed to resolve racemic amines and other complex molecules where other resolving agents have failed. nih.gov For instance, it was the agent of choice for the resolution of a racemic ortho-c oxide-bridged 5-phenylmorphan, succeeding where acids like L-(+)-tartaric acid and (S)-mandelic acid did not. nih.gov The formation of diastereomeric salts allows for separation by crystallization, after which the pure enantiomer can be recovered. This method is highlighted in patents for the synthesis of polycyclic-carbamoylpyridone compounds, where single enantiomers of 4-bromo-mandelic acid are listed as effective chiral acids for resolution. google.comgoogle.comgoogle.com

The enantiomers of 4-bromomandelic acid itself can be separated efficiently using techniques such as high-performance liquid chromatography (HPLC) with chiral mobile phase additives or through enzymatic kinetic resolution, achieving high enantiomeric excess. researchgate.net

Table 1: Examples of Chiral Resolution Using 4-Bromomandelic Acid

| Racemic Compound | Resolving Agent | Outcome | Reference |

|---|---|---|---|

| ortho-c oxide-bridged 5-phenylmorphan | p-bromo-mandelic acid | Successful diastereomeric salt formation and resolution | nih.gov |

| Polycyclic-carbamoylpyridone precursor | Single enantiomer of 4-bromo-mandelic acid | Formation of diastereomeric salts for isolation of a single enantiomer | google.com, google.com |

Precursor for the Development of New Aromatic Heterocycles and Carbocycles

The structure of this compound provides multiple reaction sites, making it a versatile precursor for synthesizing complex cyclic systems. The bromine atom on the phenyl ring is a particularly useful functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbocycles: Intramolecular radical cyclization of ω-bromo α,β-unsaturated esters is a known method for creating carbocyclic compounds. cdnsciencepub.com While not directly demonstrated for this compound, a synthetic pathway can be envisioned where the carboxylic acid is first converted to an appropriate ω-bromo α,β-unsaturated ester. The existing bromo-substituent on the phenyl ring could then be used in subsequent cross-coupling reactions to build further complexity. The use of mandelic acid derivatives to create chiral esters for such transformations has been documented, indicating the feasibility of this approach. cdnsciencepub.com

Heterocycles: The synthesis of substituted heterocycles like imidazoles and oxazoles can also be envisaged. The bromine atom allows for bromine-lithium exchange, creating a nucleophilic aryl lithium species that can react with various electrophiles to build substituted aromatic systems. acs.org This strategy could be employed to introduce side chains that can subsequently be cyclized to form heterocyclic rings. Furthermore, the α-hydroxy acid moiety is a classic precursor for other functional groups. For example, conversion of the α-hydroxyl group to a leaving group could facilitate nucleophilic substitution, while the carboxylic acid can be transformed into amides or esters, which are key intermediates in the synthesis of numerous nitrogen- and oxygen-containing heterocycles. scholaris.ca

Contributions to the Design of Chiral Catalysts, Ligands, and Organocatalysts

The mandelic acid framework is a valuable scaffold in the design of chiral molecules for asymmetric catalysis. Although direct use of this compound in this context is not extensively documented, its derivatives and related structures point to its significant potential.

Chiral Ligands: The carboxylic acid and alcohol functionalities can be readily modified to create bidentate ligands capable of coordinating to metal centers. The inherent chirality of the molecule can be transferred to the metal complex, creating a chiral-at-metal catalyst. Such complexes, including those based on iridium and rhodium, are effective Lewis acids for a variety of enantioselective transformations like Friedel-Crafts alkylations, cycloadditions, and Michael additions. acs.org The bromo- and methyl- substituents on the phenyl ring of this compound offer sites for tuning the steric and electronic properties of the resulting ligand, potentially enhancing catalytic activity and selectivity.

Organocatalysts: Chiral Brønsted acids are a cornerstone of organocatalysis. The carboxylic acid group in this compound provides this functionality. The defined stereocenter adjacent to the acid group can influence the stereochemical outcome of reactions involving protonation or hydrogen bonding to a substrate. While simple carboxylic acids are often not acidic enough for many transformations, derivatization into more complex structures, such as those incorporating additional hydrogen-bond donors, could yield potent dual-function organocatalysts. researchgate.net

Potential in Supramolecular Chemistry and Crystal Engineering (e.g., Formation of Co-crystals, Self-Assembly Processes)

Crystal engineering utilizes non-covalent interactions like hydrogen bonding and halogen bonding to construct ordered solid-state architectures. This compound is an excellent candidate for this field due to its combination of a carboxylic acid (strong hydrogen-bond donor/acceptor), a hydroxyl group (donor/acceptor), and a bromine atom (potential halogen-bond donor).

A key application in this area is the formation of co-crystals for chiral resolution. Research has shown that halogenated mandelic acids, including 4-bromomandelic acid (4-BrMA), can form enantiospecific co-crystals with a chiral resolving agent. researchgate.net In one study, levetiracetam (B1674943) was used to selectively co-crystallize with the S-enantiomers of 2-ClMA, 3-ClMA, 4-ClMA, and 4-BrMA, allowing for their separation from the R-enantiomers. researchgate.net The success of this resolution depends on the specific intermolecular interactions—primarily hydrogen bonding—that stabilize the diastereomeric co-crystal. The study of the crystal structures of various substituted mandelic acids provides fundamental insights into the hydrogen-bonding patterns that govern their self-assembly and interaction with other molecules. rsc.orgresearchgate.net

Table 2: Co-crystal System for Chiral Resolution

| Racemic Compound | Co-former | Selective Crystallization | Key Interactions | Reference |

|---|

Role in Non-Linear Optics or Other Advanced Material Applications (if relevant through derivatization)

Direct applications of this compound in non-linear optics (NLO) or other advanced materials are not prominently featured in the current scientific literature. However, its structure suggests potential for such applications through derivatization.

NLO materials often consist of molecules with a π-conjugated system substituted with electron-donating and electron-accepting groups. The phenyl ring of this compound provides the core π-system. The bromine atom can be readily converted into other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of strong electron-donating or -withdrawing moieties to create a "push-pull" system. Furthermore, the chiral nature of the molecule could lead to NLO materials that exhibit chiroptical effects. Its ability to participate in hydrogen bonding and self-assembly could also be exploited to create highly ordered, non-centrosymmetric crystalline materials, a key requirement for second-order NLO properties. These possibilities, however, remain speculative and represent an area for future research.

Future Research Directions and Emerging Trends

Development of Highly Stereoselective and Efficient Synthetic Routes

The synthesis of enantiomerically pure mandelic acids, including substituted variants like 4-Bromo-2-methylmandelic Acid, is a key area of ongoing research. Future efforts are centered on moving beyond classical resolution to more advanced and efficient asymmetric strategies.

One promising trend is the use of organocatalysis . For instance, an enantioselective one-pot synthesis of (R)-mandelic acid esters has been developed using an epi-quinine-derived urea (B33335) as an organocatalyst. nih.gov This process involves a sequence of Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening hydrolysis/esterification, starting from commercially available aldehydes. nih.gov This methodology offers a direct, non-enzymatic route to valuable mandelic acid derivatives. nih.gov

Another emerging area is the enantioselective C-H olefination through kinetic resolution. A Palladium(II)-catalyzed approach using mono-N-protected amino acid (MPAA) ligands has been shown to resolve racemic mandelic acids. nih.gov This method not only separates the enantiomers but also introduces a synthetically useful olefin group, creating novel chiral building blocks that are not accessible through other asymmetric methods. nih.gov Such strategies could be adapted for the kinetic resolution of racemic this compound, simultaneously producing the enantiopure acid and a functionalized derivative.

Furthermore, chemoenzymatic processes are being developed to produce optically active mandelic acids. sbq.org.brresearchgate.net These routes often start from different precursors, such as the lipase-mediated resolution of mandelonitrile, followed by chemical hydrolysis to yield the desired mandelic acid enantiomer in high enantiomeric excess. sbq.org.br

The table below summarizes key findings in emerging stereoselective synthetic routes.

| Method | Catalyst/Reagent | Key Feature | Starting Material | Product | Ref |

| Organocatalysis | epi-Quinine-derived urea | One-pot, non-enzymatic | Aldehydes | (R)-Mandelic acid esters | nih.gov |

| Pd-Catalyzed Kinetic Resolution | Pd(OAc)₂, MPAA Ligand | C-H olefination | Racemic mandelic acids | Enantioenriched mandelic acids and olefinated derivatives | nih.gov |

| Chemoenzymatic Synthesis | Lipase (B570770) | Continuous-flow resolution | Mandelonitrile | (R)- and (S)-Mandelic acid | sbq.org.br |

Exploration of Novel Derivatizations for Expanded Synthetic Utility

Future research will likely focus on new ways to derivatize this compound to create molecules with enhanced or novel properties. The existing functional groups—the carboxylic acid, the hydroxyl group, and the bromo-substituted aromatic ring—offer multiple handles for chemical modification.

Derivatization of the carboxylic acid group is a key strategy for improving analytical detection and for creating prodrugs. Novel fluorescent derivatization reagents are being designed to react with carboxylic acids, allowing for highly sensitive detection in HPLC. nih.gov For example, reagents that introduce a permanently charged moiety, such as a triphenylphosphonium group, can significantly enhance detection in liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net Such strategies could be applied to this compound for trace-level analysis.

The bromo- and methyl-substituents on the phenyl ring also invite further functionalization. The precursor, 4-Bromo-2-methylbenzoic acid, is a versatile intermediate used in cross-coupling reactions to produce a variety of derivatives, including isoindolinones and oxadiazoles. chemicalbook.com The bromine atom serves as a key site for palladium-catalyzed reactions, such as Suzuki cross-coupling, allowing for the introduction of various alkyl or aryl groups. chemicalbook.comgoogle.com This suggests that this compound could serve as a scaffold for generating libraries of complex molecules through late-stage functionalization of the aromatic ring.

| Derivatization Strategy | Reagent/Method | Purpose | Potential Application for this compound | Ref |

| Fluorescent Tagging | 6-oxy-(acetyl ethylenediamine) fluorescein (B123965) (AEF) | Enhanced HPLC detection | Ultrasensitive quantification in biological or environmental samples | nih.gov |

| Positive Charge Introduction | N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | Enhanced LC-MS/MS sensitivity | Trace-level analysis; metabolomics | researchgate.net |

| Cross-Coupling Reactions | Suzuki Coupling (Pd-catalyzed) | C-C bond formation | Synthesis of complex analogues by modifying the aryl ring | chemicalbook.com |

| Acylation/Esterification | Friedel-Crafts acylation, Esterification | Synthesis of intermediates | Creation of precursors for pharmaceuticals and materials | chemicalbook.comgoogle.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

A significant trend in modern chemistry is the shift from batch processing to continuous flow synthesis. nih.govbohrium.com This approach offers better control over reaction parameters, enhanced safety, and easier scalability. bohrium.com For the synthesis of chiral compounds like this compound, flow chemistry can be coupled with immobilized catalysts (biocatalysts or chemocatalysts) to create highly efficient and reusable systems. nih.govacs.org For example, a continuous flow process for the synthesis of chiral cyclopropane (B1198618) carboxylic acids has been developed, demonstrating the power of this technology for producing chiral acids on a multigram scale. acs.org Similarly, a chemoenzymatic approach using a continuous-flow lipase-mediated resolution has been successfully used to obtain both enantiomers of mandelic acid. sbq.org.br

Advanced Chiral Separation Methodologies with High Throughput

The demand for rapid and efficient analysis of enantiomeric purity has driven significant innovation in chiral separation technologies. nih.govunife.it High-throughput screening is crucial for supporting enantioselective synthesis research and quality control. rsc.org

The dominant trend is the move towards ultrafast chiral separations , with analysis times being reduced from the typical 5-20 minutes to under a minute. rsc.org This is largely achieved through advancements in column technology for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). rsc.orgnih.gov The development of Chiral Stationary Phases (CSPs) based on sub-2µm fully porous particles (FPPs) or sub-3µm superficially porous particles (SPPs), also known as core-shell particles, has been instrumental. nih.govnih.gov While core-shell particles are known for their kinetic superiority in achiral chromatography, their advantage in chiral separations is a subject of ongoing research. nih.govunife.it

Future developments will likely include:

Novel CSPs: The creation of new chiral stationary phases with broader applicability and higher selectivity.

Multi-column screening: The use of automated systems that can rapidly screen a variety of columns and mobile phases to find optimal separation conditions. nih.gov

Microfluidics: The integration of chiral separation techniques onto microfluidic chips offers miniaturization, precise fluid control, and potential for high-throughput, on-chip analysis. mdpi.com

These advancements will enable faster development of separation methods for compounds like this compound and its derivatives, accelerating research and development timelines.

Application in Enantioselective Organocatalysis and Biocatalysis

The use of this compound is not limited to being a synthetic target; it and its parent structures can also play a role in catalysis.

In organocatalysis , mandelic acid itself has been shown to act as an effective chiral co-catalyst. In the Michael addition of cyclohexanone (B45756) to nitroolefins, the combination of a primary-secondary diamine catalyst with (R)-mandelic acid resulted in excellent yields and stereoselectivity. portico.org This suggests that chiral acids like this compound could be explored as co-catalysts in other asymmetric transformations.

Biocatalysis represents a powerful and green approach for the synthesis and resolution of chiral acids. researchgate.netresearchgate.net

Lipases and Esterases: These enzymes are widely used for the kinetic resolution of racemic mandelic acid esters or via ammonolysis, offering high enantioselectivity. researchgate.net

Nitrilases: A significant area of research involves the enantioselective hydrolysis of mandelonitriles to produce enantiopure mandelic acids. nih.gov Dynamic kinetic resolution processes using nitrilases can theoretically achieve 100% yield of the desired (R)-mandelic acid. researchgate.net

Dehydrogenases and Oxidases: Multi-enzyme cascades are being designed to produce mandelic acid derivatives from simple starting materials like styrenes or even glucose. mdpi.comillinois.edu For example, a cascade involving a styrene (B11656) monooxygenase, epoxide hydrolase, and dehydrogenases can convert substituted styrenes into the corresponding (S)-mandelic acids with high enantiomeric excess. mdpi.com

Future work will focus on engineering more robust and selective enzymes and combining them in artificial cascades to create highly efficient and sustainable synthetic routes. acs.orgconicet.gov.ar

Computational-Driven Design of Novel Transformations and Applications

Computational chemistry and artificial intelligence are becoming indispensable tools in modern chemical research, guiding the design of new catalysts, reactions, and molecules.

Computational modeling is being used to understand the mechanisms of stereoselectivity. For instance, Time-Dependent Density Functional Theory (TDDFT) calculations help in understanding and predicting the electronic circular dichroism (ECD) spectra of chiral molecules, which is crucial for determining absolute configuration. Such models can also elucidate the interactions between a chiral catalyst and a substrate, aiding in the design of more selective catalysts. acs.org Modeling workflows are now enabling "scaffold hopping," where optimized ligands with entirely new backbones can be predicted, moving beyond the incremental improvement of existing structures. researchgate.net

Q & A

Q. What synthetic methodologies are effective for preparing 4-Bromo-2-methylmandelic Acid?

A two-step approach is commonly employed: (1) Bromination of 2-methylmandelic acid using brominating agents (e.g., NBS or Br₂ in controlled conditions) to introduce the bromine substituent, followed by (2) purification via recrystallization or column chromatography. Key intermediates like 4-bromo-2-methylphenyl derivatives (e.g., 4-bromo-2-methylaniline) can be synthesized via nucleophilic substitution or coupling reactions . Reaction yields may vary (e.g., 33% in analogous syntheses), necessitating optimization of solvent systems (e.g., DMF or THF) and temperature gradients .

Q. Which analytical techniques are critical for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

- HPLC with UV/Vis Detection: Assesses purity (>95%) and resolves enantiomers if chiral centers are present .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., bromine-induced deshielding at C-4) and confirms stereochemistry .

- Melting Point Analysis: Consistent melting ranges (e.g., >140°C) verify crystallinity and batch reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electron density distribution, revealing bromine’s electron-withdrawing effects on the aromatic ring and its impact on acidity (pKa shifts). Correlation-energy formulas (e.g., Colle-Salvetti) refine predictions of stability and reactivity in solution . Discrepancies between computational and experimental data (e.g., dipole moments) may arise from solvent effects, requiring implicit/explicit solvation models for accuracy .

Q. What strategies address low regioselectivity during bromination of mandelic acid derivatives?

- Directing Groups: Temporary protection of the hydroxyl or carboxylic acid groups enhances bromine substitution at the para position .

- Catalytic Systems: Lewis acids (e.g., FeBr₃) or micellar catalysts improve selectivity by stabilizing transition states .

- Kinetic Control: Lower temperatures (−20°C to 0°C) favor para-bromination over ortho byproducts .

Q. How can contradictory data in reaction yields or spectroscopic results be resolved?

- Reproducibility Checks: Adhere to standardized protocols (e.g., IUPAC guidelines) for reagent handling and instrumentation calibration .

- Cross-Validation: Compare NMR/HRMS data with structurally similar compounds (e.g., 4-Bromo-2-thiophenecarboxylic acid) to confirm peak assignments .

- Batch Analysis: Statistical evaluation of multiple syntheses (n ≥ 3) identifies outliers due to impurities or side reactions .

Methodological Considerations

- Experimental Design: Use factorial design (e.g., DoE) to optimize reaction parameters (molar ratios, solvents) while minimizing resource use .

- Scalability: Transition from milligram to gram-scale synthesis requires adjusting mixing efficiency and heat transfer to maintain yield .

- Safety Protocols: Bromine and intermediates (e.g., arylboronic acids) require inert-atmosphere handling and waste neutralization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.